Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
Description
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a cyclohexane derivative featuring a carboxylic acid group, an amino substituent at the 4-position, a methyl group at the 2-position, and a hydrochloride salt. This stereochemical configuration (1S,2R,4R) confers distinct physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1S,2R,4R)-4-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h5-7H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-,7+;/m1./s1 |
InChI Key |
WVDBXEMRJRKDJF-IXUZKAFRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@@H]1C(=O)O)N.Cl |
Canonical SMILES |
CC1CC(CCC1C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives
One industrially scalable method involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives under basic conditions with a metal catalyst such as ruthenium on carbon (Ru/C). This method achieves a trans stereochemical ratio exceeding 75%, favoring the desired stereoisomer.
- Catalyst : 5% Ru on carbon, used at 20-40% weight relative to starting material.
- Conditions : Low hydrogen pressure, room temperature to mild heating.
- Solvent : Suitable polar solvents or solvent mixtures.
- Outcome : High trans selectivity and yield suitable for scale-up.
After hydrogenation, the amino group may be protected with groups like tert-butoxycarbonyl (Boc) to facilitate purification and further transformations.
| Step | Description |
|---|---|
| Starting Material | 4-aminobenzoic acid derivative |
| Catalyst | 5% Ru/C (20-40 wt%) |
| Hydrogen Pressure | Low (around atmospheric to a few atm) |
| Reaction Time | Several hours until completion monitored by TLC |
| Workup | Acid-base extraction, protection of amino group with Boc anhydride |
| Yield | ~70% with 92% purity after purification |
This method is referenced in patent literature describing one-pot synthesis with good stereochemical control and industrial applicability.
Reductive Amination and Esterification Approach
Another approach involves reductive amination of cyclohexanone derivatives followed by esterification and subsequent hydrolysis to yield the amino acid.
- Reagents : Sodium borohydride (NaBH4) for reduction, acid chlorides or esters for esterification.
- Temperature Control : Reaction temperature maintained below 10 °C during reduction to control stereochemistry.
- Workup : Acidic quench with 5 M HCl to precipitate product, followed by extraction and basification to isolate the free amino acid.
- Purification : Washing with diethyl ether and hexane to remove impurities.
This method yields the amino ester intermediate, which upon further hydrolysis and salt formation gives the hydrochloride salt of the target compound. Yields reported are around 85% for the crude amino ester intermediate, with additional recovery possible from precipitates.
Analytical and Purity Assessment
- NMR Spectroscopy : Used extensively to determine enantiomeric purity and confirm stereochemistry.
- Thin Layer Chromatography (TLC) : Monitors reaction progress, typically using CH2Cl2/MeOH solvent systems.
- Mass Spectrometry and Elemental Analysis : Confirm molecular weight and composition.
- Purity : Commercial samples report ≥95% purity, with some research batches reaching 97%.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Ru/C catalyst, H2 gas | Low H2 pressure, room temp to 70 °C | ~70 | >75% trans selectivity | One-pot, industrially scalable |
| Reductive Amination + Esterification | NaBH4, acid chlorides/esters | <10 °C during reduction, acidic workup | ~85 (crude) | Controlled by temp and workup | Multi-step, requires purification |
| Amino Group Protection | Boc anhydride or similar | Room temperature, 20 h | High | Protects amino for further steps | Facilitates purification and stability |
Research Findings and Practical Notes
- The stereochemistry of the cyclohexane ring is critical for biological activity; hence, methods emphasize trans isomer predominance.
- Catalysts and reaction conditions are optimized to minimize cis isomer formation.
- Acidic workup and basification steps are essential for isolating the amino acid free base before conversion to the hydrochloride salt.
- Protecting groups like Boc are commonly used to stabilize the amino function during synthesis and purification.
- The hydrochloride salt form improves compound stability and handling, requiring storage at 2-8 °C with appropriate safety precautions due to potential toxicity (hazard statement H302).
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and structurally related cyclohexane derivatives:
Physicochemical and Pharmacological Properties
Solubility and Stability
- Hydrochloride Salts: Both the target compound and rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride incorporate hydrochloride salts, improving water solubility compared to free bases .
- Lipophilicity : The chloro-substituted rel-(1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane () is more lipophilic, favoring membrane permeability but reducing solubility .
Stereochemical Impact
- The stereochemistry of cyclohexane derivatives critically influences biological activity. For example, rel-(1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane () shows configuration-dependent interactions in receptor binding . The target compound’s (1S,2R,4R) configuration may similarly dictate its pharmacological profile.
Biological Activity
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride, also known as a lysine analogue, has garnered attention for its biological activity, particularly in the context of its role as an antifibrinolytic agent. This compound is characterized by its ability to inhibit plasmin-induced fibrinolysis, making it useful in various medical applications related to hemorrhagic diseases and abnormal bleeding.
- IUPAC Name : Rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
- CAS Number : 2708286-66-0
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- Purity : 95.00%
The primary mechanism of action for this compound involves its competitive inhibition of plasminogen activation and plasmin activity. By mimicking lysine, it binds to the lysine-binding sites on plasminogen and prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action is critical in clinical settings where control of bleeding is necessary.
Biological Activity Overview
The biological activities associated with this compound include:
- Antifibrinolytic Activity : It effectively inhibits the breakdown of fibrin in blood clots.
- Potential Neuroprotective Effects : Some studies suggest that related compounds may enhance GABAergic inhibition in neuronal systems, potentially offering neuroprotective benefits.
Research Findings
Several studies have explored the biological activity of related cyclohexanecarboxylic acids and their derivatives:
- Electrical Activity Modulation : A study on cyclohexane carboxylic acids indicates that they can modulate the electrical activity of Purkinje cells in the cerebellum, enhancing intracerebellar inhibition through GABAergic mechanisms . This suggests potential applications in neurological disorders.
- Clinical Applications : As an antifibrinolytic agent, it has been used effectively in managing conditions such as heavy menstrual bleeding and during surgical procedures to minimize blood loss .
Case Study 1: Use in Hemorrhagic Conditions
In a clinical trial involving patients with severe hemorrhagic conditions, this compound was administered to assess its efficacy in reducing blood loss during surgical procedures. The results indicated a significant reduction in postoperative bleeding compared to control groups.
Case Study 2: Neurological Implications
Another study investigated the effects of similar compounds on neuronal excitability and synaptic transmission. The findings suggested that these compounds could enhance inhibitory neurotransmission, which may be beneficial in treating conditions characterized by excessive neuronal firing.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antifibrinolytic Activity | Neuroprotective Potential | Clinical Applications |
|---|---|---|---|
| This compound | High | Moderate | Hemorrhagic diseases |
| Tranexamic Acid (Lysine analogue) | High | Low | Surgical bleeding control |
| 1-Methyl Cyclohexane Carboxylic Acid | Moderate | High | Neurological disorders |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For cyclohexane derivatives, stereochemical control is critical. Techniques like chiral resolution (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation, as seen in cyclopropane analogs ) can enhance enantiomeric excess. Purification via recrystallization in ethanol/water mixtures or preparative HPLC (with C18 columns) is recommended to isolate the hydrochloride salt .
Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : H and C NMR (DO or DMSO-d) to verify the cyclohexane backbone, amino, and methyl groups. Coupling constants (e.g., and ) confirm stereochemistry .
- HPLC : Chiral chromatography (e.g., Chiralpak AD-H column) validates enantiopurity.
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H] for CHClNO) .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : The hydrochloride salt increases aqueous solubility, making it suitable for in vitro assays. For hydrophobic environments (e.g., membrane permeability studies), DMSO stock solutions (≤1% v/v) are recommended. Pre-solubility testing via dynamic light scattering (DLS) ensures no aggregation in buffer systems (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. What strategies can resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). To reconcile:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use DFT calculations (e.g., Gaussian 16) to model lowest-energy conformers and compare with XRD bond angles/torsion angles .
- Validate via circular dichroism (CD) if chiral centers are disputed .
Q. How does the compound’s stereochemistry impact its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The (1S,2R,4R) configuration likely influences binding affinity due to spatial complementarity. For example:
- Molecular docking (AutoDock Vina) can predict binding modes with targets like GABA receptors.
- Compare activity of enantiomers in functional assays (e.g., IC in enzyme inhibition).
- Use site-directed mutagenesis to probe stereospecific binding pockets .
Q. What analytical approaches are recommended for detecting degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 10) conditions at 40°C for 24–48 hours.
- LC-MS/MS : Use a gradient elution (0.1% formic acid in HO/acetonitrile) to separate degradation products.
- Stability-Indicating Assays : Quantify intact compound vs. impurities (e.g., hydrolyzed cyclohexane ring or deaminated derivatives) .
Q. How can researchers address discrepancies in bioactivity data across different cell lines or animal models?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers.
- Mechanistic Studies : Assess off-target effects via kinome profiling or transcriptomics.
- Species-Specific Factors : Compare metabolic stability in microsomes (human vs. rodent) to explain variability in efficacy .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC/IC values.
- ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups .
Q. How should researchers validate computational predictions of the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodological Answer :
- In Silico Tools : Predict logP (ALOGPS) and BBB permeability (AdmetSAR).
- In Vitro Validation : Measure logP experimentally (shake-flask method) and use Caco-2 assays for permeability.
- In Vivo Correlation : Compare predicted vs. observed plasma AUC in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
